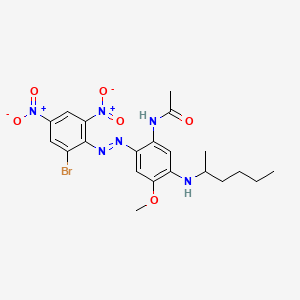![molecular formula C11H17Cl2NO B13775337 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 63991-09-3](/img/structure/B13775337.png)
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure that includes a chloroethyl group, a methoxyphenyl group, and a methylazanium group
Méthodes De Préparation
The synthesis of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine with 4-methoxybenzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form different reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methoxyphenyl group can participate in aromatic interactions, while the methylazanium group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride include:
2-chloroethyl methyl ether: Similar in structure but lacks the methoxyphenyl group.
4-(2-chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of the methoxyphenyl group.
2-chloroethyl methyl sulfide: Contains a sulfur atom instead of the methoxyphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
63991-09-3 |
|---|---|
Formule moléculaire |
C11H17Cl2NO |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
Clé InChI |
GNTHOTIAMIGFSL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CCCl)CC1=CC=C(C=C1)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


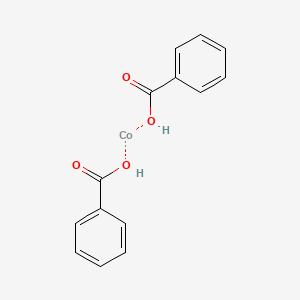
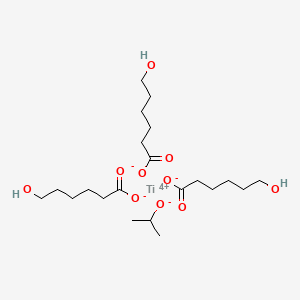

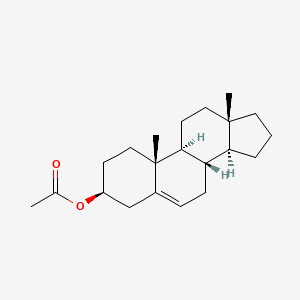

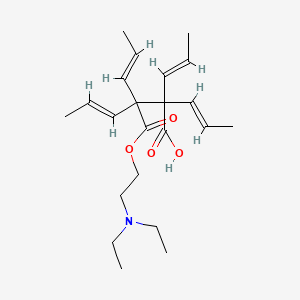
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

